Pregn-1,4,9(11),16-tetraen-3,20-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Pregna-1,4,9(11),16-tetraene-3,20-dione involves complex chemical processes, including microbial transformations and chemical reactions. Notably, Fokina et al. (2003) described the conversion of related compounds by Nocardioides simplex, highlighting the role of microbial processes in the selective production of dehydroanalogues valuable for modern glucocorticoid synthesis (Fokina & Donova, 2003). Additionally, García-Martínez et al. (1993) achieved a three-step chemical synthesis of a closely related compound, emphasizing the spectroscopic characterization of intermediates and products (García-Martínez, Reyes-López, & Joseph-Nathan, 1993).

Molecular Structure Analysis

The molecular structure of Pregna-1,4,9(11),16-tetraene-3,20-dione and its derivatives has been elucidated using advanced spectroscopic techniques. For instance, the structure of related metabolites was confirmed by mass spectrometry and 1H NMR spectroscopy, providing insights into the compound's molecular configuration and stereochemistry (Fokina & Donova, 2003).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including 1(2)-dehydrogenation and deacetylation, as part of its conversion processes. The presence of both soluble and membrane-associated steroid esterases in N. simplex plays a crucial role in these transformations (Fokina & Donova, 2003). Another study highlights an efficient synthesis method involving a sequence of chemical and microbiological reactions, useful for producing fluorinated corticosteroids (Andryushina et al., 2018).

Physical Properties Analysis

While specific studies focusing on the physical properties of Pregna-1,4,9(11),16-tetraene-3,20-dione were not identified in this search, the related research on synthesis and molecular structure provides indirect information on its physical characteristics, such as solubility and stability under various conditions.

Chemical Properties Analysis

The chemical properties of Pregna-1,4,9(11),16-tetraene-3,20-dione, such as reactivity and interaction with microbial enzymes, have been explored through its conversion processes. The biotransformation pathways proposed by Fokina et al. offer valuable insights into its chemical behavior and potential applications in steroid synthesis (Fokina & Donova, 2003).

Wissenschaftliche Forschungsanwendungen

Vorläufer für die Kortikosteroidsynthese

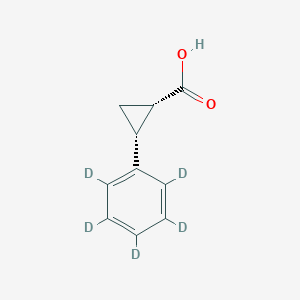

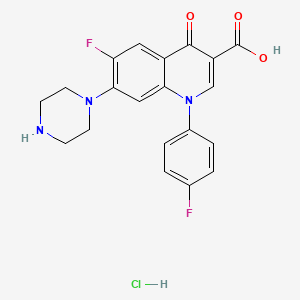

Pregn-1,4,9(11),16-tetraen-3,20-dion, auch bekannt als Pregnatetraendion, ist ein wichtiger Vorläufer für die Synthese von Kortikosteroiden in der Industrie {svg_1} {svg_2}. Kortikosteroide sind eine Klasse von Steroidhormonen, die in der Nebennierenrinde von Wirbeltieren produziert werden und an einer Vielzahl physiologischer Prozesse beteiligt sind.

Umwandlung von Phytosterolen

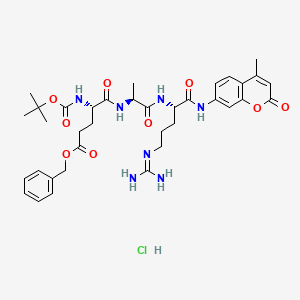

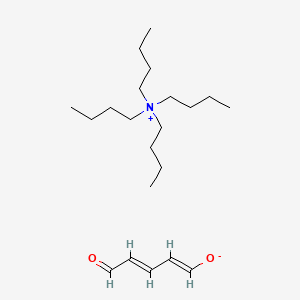

Ein umweltfreundlicherer und wirtschaftlicherer Weg für die Synthese von Pregnatetraendion wurde vorgeschlagen, der die Umwandlung von Phytosterolen in eine ungewöhnliche Steroidverbindung umfasst {svg_3}. Dieser Prozess wird durch einen kombinierten mikrobiellen und chemischen Prozess erreicht {svg_4}.

Produktion von fluorierten Kortikosteroiden

Eine effiziente Synthesemethode wurde für die Produktion von hochwirksamen fluorierten Kortikosteroiden aus Phytosterolen über Pregnatetraendion entwickelt {svg_5}. Diese Kortikosteroide werden unter Verwendung einer Reihe von chemischen und mikrobiologischen Transformationen synthetisiert {svg_6}.

Entzündungshemmende und Immunsuppressive Eigenschaften

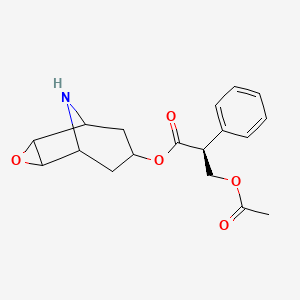

21-Hydroxythis compound 21-acetat, ein synthetisches Kortikosteroid, das von Pregnatetraendion abgeleitet ist, zeigt bemerkenswerte entzündungshemmende und immunsuppressive Eigenschaften {svg_7}. Es wird für die Forschung an verschiedenen entzündlichen Erkrankungen und Autoimmunkrankheiten eingesetzt {svg_8}.

Wirtschaftliche Produktionstechnologie

Die Entwicklung einer wirtschaftlich effizienten Produktionstechnologie für Dexamethason, eine Art Kortikosteroid, aus Phytosterolen über Pregnatetraendion war ein kritisches Problem und eine vielversprechende Richtung in einem Bereich, der mikrobiologische und chemische Transformationen von Steroiden kombiniert {svg_9}.

Grüne Chemie

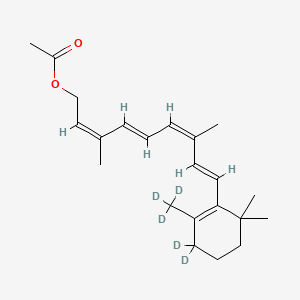

Die Produktion von Pregnatetraendion ist immer noch ein komplexer und teurer Prozess. Allerdings wurde ein umweltfreundlicherer und wirtschaftlicherer Weg für seine Synthese vorgeschlagen, der die Umwandlung von Phytosterolen in Pregnatetraendion durch einen kombinierten mikrobiellen und chemischen Prozess umfasst {svg_10}. Diese neue Syntheseroute hat die Vorteile kürzerer Reaktionsschritte, milderer Reaktionsbedingungen, reduzierter Verwendung organischer Lösungsmittel und Verzicht auf giftige Katalysatoren {svg_11}.

Zukünftige Richtungen

The future directions for Pregna-1,4,9(11),16-tetraene-3,20-dione could involve further optimization of its synthesis process. The new synthesis route proposed is more economical and environmentally friendly compared to current industrial routes . This green route for the production of pregnatetraenedione could be used for corticosteroid production in the industry .

Wirkmechanismus

Target of Action

Pregna-1,4,9(11),16-tetraene-3,20-dione, also known as pregnatetraenedione, is primarily used as a precursor for the synthesis of corticosteroids in the pharmaceutical industry . Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex of vertebrates and are involved in a wide range of physiological processes, including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior.

Mode of Action

As a precursor to corticosteroids, it likely contributes to the production of these hormones, which bind to the glucocorticoid receptor, translocate into the nucleus, bind to dna, and alter gene transcription .

Biochemical Pathways

Pregnatetraenedione is synthesized from phytosterols via a combined microbial and chemical process . The process involves the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), by an engineered Mycolicibacterium neoaurum . This is followed by a four-step chemical process: hydrolysis of 9-OHPDC-M to 9-OHPDC, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation .

Result of Action

As a precursor to corticosteroids, pregnatetraenedione contributes to the production of these hormones, which have potent anti-inflammatory and immunosuppressive properties . They are used in the treatment of a variety of conditions, including inflammatory diseases, autoimmune disorders, and certain types of cancer .

Eigenschaften

IUPAC Name |

(8S,10S,13S,14S)-17-acetyl-10,13-dimethyl-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,8-10,12,16,18H,4-5,7,11H2,1-3H3/t16-,18-,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUWMYUNKVSEGO-BVPXEZJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117048-56-3 |

Source

|

| Record name | 17-Acetyl-10,13-dimethyl-6,7,8,10,12,13,14,15-octahydrocyclopenta[a]phenathren-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the basic structural makeup of Pregna-1,4,9(11),16-tetraene-3,20-dione?

A1: Pregna-1,4,9(11),16-tetraene-3,20-dione is a steroid derivative composed of four rings. It features a planar cyclohexadienone ring. Additionally, it contains a cyclohexane ring adopting a chair conformation, a cyclohexene ring in a sofa conformation, and a cyclopentene ring exhibiting an envelope conformation [].

Q2: How does the crystal structure of Pregna-1,4,9(11),16-tetraene-3,20-dione stabilize?

A2: The crystal structure of this compound is stabilized by weak intermolecular C—H⋯O hydrogen bonding [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)

![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)

![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)

![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)

![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)